2-Methyladenine

Prebiotic Chemistry RNA Oligomerization Montmorillonite Catalysis

Researchers studying RNA oligomerization on mineral surfaces often face inconsistent chain-length distributions with unmodified adenine. 2-Methyladenine (2-MA) addresses this by reliably yielding oligoadenylates up to hexamers-outperforming adenine yet intentionally less efficient than 1- or 3-methyl isomers, enabling controlled intermediate-length synthesis. It is also the essential building block for poly(2-methyladenylic acid) (poly(m2A)), a molecular probe with unique selectivity for polyinosinic acid (poly(I)) that its 2-ethyl analog lacks. • Produces oligoadenylates up to hexamer length in mineral-catalyzed prebiotic RNA studies • Enables synthesis of poly(m2A) probes with specific poly(I) recognition • Sublimation enthalpy (ΔHsub = 132.8 kJ/mol) supports vapor deposition method development

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 1445-08-5
Cat. No. B073300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyladenine
CAS1445-08-5
Synonyms2-methyladenine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=NC(=C2C(=N1)N=CN2)N
InChIInChI=1S/C6H7N5/c1-3-10-5(7)4-6(11-3)9-2-8-4/h2H,1H3,(H3,7,8,9,10,11)
InChIKeySMADWRYCYBUIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyladenine: Chemical Identity and Procurement Profile


2-Methyladenine (2-MA) is a purine derivative belonging to the class of N-methyladenine isomers, characterized by a methyl substitution at the C2 position of the adenine heterocycle [1]. It is a naturally occurring nucleobase found as the modified nucleoside 2-methyladenosine (m2A) in transfer RNA and ribosomal RNA [2]. Key baseline identifiers and physicochemical properties, including molecular weight (149.15 g/mol), CAS RN 1445-08-5, a high melting point (>300 °C), a predicted boiling point of 248.7±50.0 °C, a predicted density of 1.71±0.1 g/cm³, and a predicted pKa of 9.47±0.20, are established for standard procurement [3].

Naturally occurring RNA modification (m2A)
C2-methyl substitution on adenine heterocycle
High thermal stability (mp >300 °C)

Why 2-Methyladenine Cannot Be Replaced by Analogs


2-Methyladenine cannot be substituted generically by its structural analogs such as 1-methyladenine, 3-methyladenine, N6-methyladenine, or unmodified adenine due to profound differences in biochemical reactivity and material properties. The position of the methyl group critically governs the compound's behavior in nucleic acid oligomerization [1], its intermolecular interactions and self-assembly [2], and its fundamental thermodynamic properties like sublimation enthalpy [3]. These differences lead to quantifiably divergent experimental outcomes, as detailed in the following evidence.

Methyl position alters oligomerization
The C2 position yields distinct chain-length distributions compared to 1- or 3-methyladenine, limiting direct substitution in prebiotic RNA studies.
Thermodynamic differences vs. isomers
Sublimation enthalpy varies by up to 10.6 kJ/mol among methyladenine isomers, affecting vapor-phase handling and purification.
2-alkyl size dictates polymer recognition
Poly(2-methyladenylic acid) forms complexes with poly(I) while the 2-ethyl analog does not; alkyl chain length is critical for molecular recognition.

Quantitative Evidence Against Structural Analogs


Oligomerization Efficiency vs. 1-Methyladenine and Adenine

In a prebiotic RNA synthesis model, 2-methyladenine phosphoramidate derivatives demonstrated significantly lower oligomerization efficiency compared to 1-methyladenine and 3-methyladenine derivatives on a montmorillonite clay catalyst [1]. 2-Methyladenine yielded oligoadenylates up to a hexamer (6-mer), whereas 1-methyladenine and 3-methyladenine derivatives yielded oligomers as long as an undecamer (11-mer). The unmodified adenine derivative served as a lower-performing baseline, yielding oligomers only up to a pentamer (5-mer).

Oligomerization Yield
Head-to-head
Hexamer (6-mer)
vs
1-/3-MA: Undecamer (11-mer)
Adenine: Pentamer (5-mer)
Methyl position governs achievable oligomer length
Montmorillonite catalysis
Prebiotic Chemistry RNA Oligomerization Montmorillonite Catalysis

Sublimation Enthalpy Compared to Adenine and Isomers

A comparative thermodynamic study quantified the enthalpy of sublimation (ΔHsub) for a series of methyladenine isomers [1]. 2-Methyladenine exhibits a ΔHsub of 132.8 kJ/mol. This value is lower than that of unmodified adenine (ΔHsub = 134.7 kJ/mol) and 1-methyladenine (ΔHsub = 133.5 kJ/mol), but higher than that of 3-methyladenine (ΔHsub = 122.2 kJ/mol).

Sublimation ΔHsub
Head-to-head
132.8 kJ/mol
10.6 kJ/mol higher than 3-methyladenine
Quantifies intermolecular force differences
Standard conditions
Thermodynamics Physical Chemistry Sublimation Enthalpy

Complex Formation Selectivity vs. 2-Ethyladenylic Acid

In a study of synthetic poly-2-alkyladenylic acids, poly(2-methyladenylic acid) (poly(m2A)) and its 2-ethyl analog (poly(e2A)) displayed distinct interaction behaviors with complementary polynucleotides [1]. Under comparable conditions, both poly(m2A) and poly(e2A) formed 1:1 complexes with poly(5-bromouridylic acid) (poly(br5U)). However, a key distinction was observed in their interactions with polyinosinic acid (poly(I)), where poly(m2A) formed a complex while poly(e2A) did not.

Poly(I) Complexation
Head-to-head
poly(m2A): complex formed
vs
poly(e2A): no complex
2-methyl confers unique molecular recognition
Aqueous solution
Nucleic Acid Chemistry Polymer Science Molecular Recognition

Natural Abundance in RNA vs. Other Methyladenines

A foundational analytical study quantified the relative abundance of methylated adenine bases in RNA from various organisms [1]. The levels of 2-methyladenine, N6-methylaminopurine, and N6-dimethylaminopurine were found to vary between 0.05% and 3.7% of the uracil content. This data provides a quantitative baseline for comparing the occurrence of 2-methyladenine with its related methylated analogs in natural RNA.

RNA Abundance
Reported
0.05–3.7% of uracil content
Baseline for analytical method development
Multiple organism sources
RNA Modification Biochemistry Analytical Chemistry

Proven Application Scenarios


Prebiotic RNA Synthesis for Intermediate Oligomer Length

For researchers investigating the prebiotic synthesis of RNA on mineral surfaces, 2-methyladenine is the appropriate choice when the experimental goal is to generate oligoadenylates of intermediate chain length (up to a hexamer). As demonstrated by direct comparison, it outperforms unmodified adenine (which yields only pentamers) but is intentionally less efficient than 1- or 3-methyladenine (which yield undecamers) [1]. This property allows for the study of a specific range of oligomer lengths in catalytic studies.

Polymeric Probes with Defined Complexation Selectivity

2-Methyladenine is a critical monomer for synthesizing poly(2-methyladenylic acid) (poly(m2A)) for use as a molecular probe. Comparative evidence shows that poly(m2A) possesses a unique selectivity profile, forming complexes with polyinosinic acid (poly(I)) that its close analog, poly(2-ethyladenylic acid) (poly(e2A)), does not [2]. This distinct binding behavior makes 2-methyladenine an essential building block for applications requiring specific molecular recognition of inosine-containing sequences.

Physical Chemistry Studies of Sublimation and Intermolecular Forces

The precisely quantified enthalpy of sublimation (ΔHsub = 132.8 kJ/mol) positions 2-methyladenine as a valuable compound for comparative physical chemistry studies of purine derivatives [3]. Its ΔHsub value is distinct from adenine (134.7 kJ/mol) and other methyl isomers, providing a specific data point for computational modeling of intermolecular forces, vapor pressure prediction, and the development of vapor deposition techniques for modified nucleobases.

Application
Selection Property
Validation Focus
Prebiotic RNA oligomerization studies
Position-dependent oligomerization efficiency
Chain-length distribution and catalytic conditions
Polymeric probes for nucleic acid recognition
Selective complexation with poly(I)
Binding specificity against inosine-containing sequences
Physical chemistry of purine sublimation
Distinct sublimation enthalpy among methyladenine isomers
Vapor pressure behavior and computational modeling

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